molecular formula C13H20O4 B15046569 Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate

Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate

Cat. No.: B15046569
M. Wt: 240.29 g/mol
InChI Key: LBCIUUCNJXGWHX-UHFFFAOYSA-N
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Description

Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate is a chemical compound with the molecular formula C13H20O4 and a molecular weight of 240.3 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan-8-yl group imparts specific chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate typically involves the reaction of ethyl acrylate with a suitable spirocyclic precursor. One common method involves the use of 1,4-dioxaspiro[4.5]decan-8-one as the starting material. The reaction proceeds under basic conditions, often using a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate involves its interaction with molecular targets through its ester and spirocyclic groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into specific binding sites, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate can be compared with other spirocyclic compounds such as:

    1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate: Similar spirocyclic structure but different functional groups.

    8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol: Contains a hydroxyl group instead of an ester group.

    Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but different ester group .

The uniqueness of this compound lies in its combination of the spirocyclic structure with an acrylate ester, providing distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-enoate

InChI

InChI=1S/C13H20O4/c1-2-15-12(14)4-3-11-5-7-13(8-6-11)16-9-10-17-13/h3-4,11H,2,5-10H2,1H3

InChI Key

LBCIUUCNJXGWHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1CCC2(CC1)OCCO2

Origin of Product

United States

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